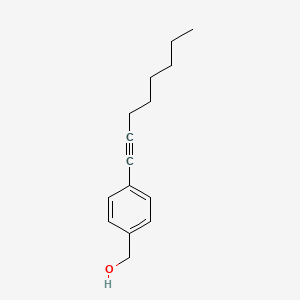

4-(1-Octynyl)benzyl alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1-Octynyl)benzyl alcohol is a useful research compound. Its molecular formula is C15H20O and its molecular weight is 216.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Oxidation Reactions

The benzyl alcohol moiety undergoes oxidation to form the corresponding aldehyde or carboxylic acid. The presence of the electron-donating octynyl group may influence reaction pathways:

Key Findings :

-

Oxidation kinetics may follow trends similar to benzyl alcohol derivatives, where electron-withdrawing groups accelerate reaction rates .

-

Competing pathways : Over-oxidation to benzoic acid or side products (e.g., toluene, ethers) observed in Pd-catalyzed systems .

Alkyne-Specific Reactions

The terminal octynyl group participates in cross-coupling and cycloaddition reactions:

Click Chemistry (CuAAC)

Copper-catalyzed azide-alkyne cycloaddition enables bioconjugation or polymer synthesis:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Sodium ascorbate, CuSO₄ | H₂O/tert-BuOH, RT | Triazole-linked conjugate (e.g., peptides) | 70–85% |

Applications :

-

Synthesis of fluorescent probes or dendrimers via modular assembly .

-

Steric hindrance from the octynyl chain may require extended reaction times.

Sonogashira Coupling

Palladium-mediated coupling with aryl/vinyl halides:

| Catalyst System | Substrate | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, CuI, NEt₃ | Aryl iodide | 4-(1-Octynyl)biaryl derivatives | 60–90% |

Challenges :

-

Competing Glaser coupling (dimerization) possible without proper catalyst tuning.

Protection/Deprotection Strategies

The benzyl alcohol group can be protected to direct reactivity toward the alkyne:

| Protecting Group | Reagent | Conditions | Deprotection |

|---|---|---|---|

| Benzyl ether | BnBr, NaH, DMF | 0°C to RT, 2–6 h | H₂/Pd-C, 1 atm, EtOH |

| TBS ether | TBSCl, imidazole, DCM | RT, 12 h | TBAF, THF, 0°C |

Applications :

-

Sequential functionalization of alkyne and alcohol groups in multi-step syntheses.

Borylation and Cross-Coupling

The alkyne or alcohol group can participate in metal-catalyzed borylation:

| Reaction | Catalyst | Product | Yield |

|---|---|---|---|

| Benzylic C–O borylation | Pd(OAc)₂, Ti(OiPr)₄ | 4-(1-Octynyl)benzyl boronate | 50–75% |

Mechanistic Insight :

Photocatalytic Transformations

Visible-light-driven reactions offer sustainable pathways:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Decarboxylative hydroxylation | Ru(bpy)₃²⁺, O₂, NaBH₄ | Functionalized alcohols | 65–80% |

Limitations :

-

Stability of the octynyl group under prolonged UV/visible light exposure requires validation.

Propriétés

Numéro CAS |

99209-58-2 |

|---|---|

Formule moléculaire |

C15H20O |

Poids moléculaire |

216.32 g/mol |

Nom IUPAC |

(4-oct-1-ynylphenyl)methanol |

InChI |

InChI=1S/C15H20O/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-12,16H,2-6,13H2,1H3 |

Clé InChI |

IHBMTVYQQSKGRQ-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCC#CC1=CC=C(C=C1)CO |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.